1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13462371
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 1-[3-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(12)11-4-2-9(6-11)7-13-5-3-10/h9H,2-7,10H2,1H3 |
| Standard InChI Key | RFHFSWAIMAMLST-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(C1)COCCN |
| Canonical SMILES | CC(=O)N1CCC(C1)COCCN |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemical Features
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Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
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2-Amino-ethoxymethyl Side Chain: An ether-linked ethyl group terminating in a primary amine, enhancing solubility in polar solvents .
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Ethanone Group: A ketone functionality at the 1-position, enabling participation in condensation and nucleophilic addition reactions.
The IUPAC name, 1-[3-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone, reflects these substituents. The stereochemistry at the 3-position of the pyrrolidine ring remains unspecified in available literature, suggesting that both enantiomers may exist or that synthetic routes yield racemic mixtures.
Table 1: Molecular Descriptors of 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| SMILES | CC(=O)N1CCC(C1)COCCN | |
| InChI Key | RFHFSWAIMAMLST-UHFFFAOYSA-N | |
| PubChem CID | 66563877 |
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The synthesis of 1-[3-(2-amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone requires multi-step strategies due to its functionalized pyrrolidine core. Retrosynthetically, the molecule can be dissected into:
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Pyrrolidine Precursor: Likely derived from proline or via cyclization of 1,4-diamines.
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Ethanone Introduction: Achieved through acylation reactions (e.g., Friedel-Crafts acetylation).
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Side Chain Installation: The 2-amino-ethoxymethyl group may be appended via alkylation or Mitsunobu reactions .
Reported Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrrolidine derivatives suggest feasible pathways:
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Pyrrolidine Ring Formation:
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Side Chain Functionalization:
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Final Acylation:
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Reaction of the pyrrolidine intermediate with acetyl chloride in the presence of a base (e.g., triethylamine).
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Table 2: Hypothetical Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclization | HCl, EtOH, reflux | 3-Hydroxymethylpyrrolidine |
| 2 | Alkylation | 2-Chloroethylamine, K2CO3 | 3-(2-Amino-ethoxymethyl)pyrrolidine |
| 3 | Acetylation | Acetyl chloride, Et3N | Target Compound |
Challenges in synthesis include regioselectivity during alkylation and purification of polar intermediates.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (e.g., water, ethanol, DMSO) due to the amino and ether groups . Limited solubility in nonpolar solvents.
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Stability: Susceptible to oxidation at the amine moiety; recommended storage under inert atmosphere at -20°C.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ~3300 cm⁻¹ (amine), ~1700 cm⁻¹ (ketone), and ~1100 cm⁻¹ (ether) .
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NMR:
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NMR (D2O): δ 1.8–2.1 (m, pyrrolidine CH2), δ 3.4–3.7 (m, OCH2 and NCH2), δ 4.1 (s, CH2NH2).
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NMR: δ 208.5 (C=O), δ 60–70 (OCH2 and NCH2), δ 45–55 (pyrrolidine carbons).
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Research Challenges and Future Directions
Knowledge Gaps
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Synthetic Scalability: Current methods lack efficiency for gram-scale production.
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Biological Screening: No published data on cytotoxicity, pharmacokinetics, or specific target engagement.
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Stereochemical Impact: Enantiomer-specific activities remain unexplored.
Recommended Studies
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